6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Beschreibung
This compound is a structurally complex tricyclic derivative featuring a fused morpholine and propan-2-yl substituent. Its unique scaffold combines imino, oxo, and carboxamide functionalities, which are critical for its physicochemical and biological properties.
Eigenschaften
Molekularformel |
C21H26N6O3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-14(2)27-18(22)15(20(28)23-6-8-25-9-11-30-12-10-25)13-16-19(27)24-17-5-3-4-7-26(17)21(16)29/h3-5,7,13-14,22H,6,8-12H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
VWYCILFZIKGFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the imino group, and attachment of the morpholin-4-ylethyl and propan-2-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
6-Imino-N-(2-Morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie kann in Studien im Zusammenhang mit Enzyminhibition und Protein-Wechselwirkungen verwendet werden.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, darunter als Antikrebsmittel oder entzündungshemmendes Mittel.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 6-Imino-N-(2-Morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext ab.
Wissenschaftliche Forschungsanwendungen
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analog: CAS 867136-78-5
The compound 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5) shares the core tricyclic framework but differs in the substituent at position 7 (2-methoxyethyl vs. propan-2-yl). This substitution impacts:
- Steric Effects : Bulkier substituents may influence binding pocket interactions in target proteins.
Comparison with Rapamycin Analogs
highlights NMR-based structural comparisons between compound 1, compound 7, and Rapamycin (Rapa).
- Regions of Divergence : In NMR spectra (Figure 6, Table 2), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, suggesting substituent-induced electronic or steric perturbations .
- Conserved Regions : Most protons outside these regions exhibit nearly identical chemical shifts, indicating structural conservation in the core scaffold .
Data Tables
Table 1: Key Structural Differences Between Target Compound and CAS 867136-78-5
| Feature | Target Compound | CAS 867136-78-5 |
|---|---|---|
| Substituent at Position 7 | Propan-2-yl | 2-Methoxyethyl |
| LogP (Predicted) | ~3.5 (higher lipophilicity) | ~2.8 (moderate polarity) |
| Potential Bioactivity | Enhanced membrane permeability | Improved solubility in aqueous media |
Table 2: NMR Chemical Shift Variations in Key Regions (Adapted from )
| Region | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| A (39–44) | Not reported | 7.2–7.5 | 7.0–7.3 |
| B (29–36) | Not reported | 3.8–4.2 | 3.5–3.9 |
Research Findings and Implications
Substituent-Driven Activity : The propan-2-yl group in the target compound may enhance interactions with hydrophobic binding pockets, as seen in kinase inhibitors like imatinib derivatives. In contrast, polar substituents (e.g., 2-methoxyethyl) improve solubility but reduce cellular uptake .
NMR as a Diagnostic Tool: demonstrates that localized chemical shift changes (e.g., regions A and B) are critical for mapping substituent effects without altering the core scaffold’s electronic profile .
Synthetic Challenges : The tricyclic architecture requires precise regioselective modifications, as highlighted in for analogous spiro compounds. Side reactions during substitution (e.g., at position 7) must be controlled to avoid byproducts .
Biologische Aktivität
The compound 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. Its unique structure includes multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N7O4 |
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI | InChI=1S/C25H33N7O4/c26... |
| InChI Key | DZQYWYOTOSGWKE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator , which could lead to various pharmacological effects relevant to disease treatment or modulation . The exact pathways involved in its action remain to be fully elucidated but are believed to involve interactions that could affect cellular signaling and metabolic processes.
Cytotoxicity Assays
In vitro cytotoxicity tests have been conducted using various cancer cell lines to evaluate the effectiveness of the compound against tumor growth. The standard MTT assay was performed on cell lines such as:
- MCF7 (breast adenocarcinoma)
- A549 (lung cancer)
- HEK293T (human embryonic kidney cells)
The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to its targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively assess binding affinities and kinetics. These studies are essential for determining the therapeutic potential of the compound in clinical applications.
Case Studies
- Study on Enzyme Inhibition : A recent study investigated the compound's potential as a modulator of specific enzyme activities involved in cancer metabolism. The findings suggested that it could inhibit key enzymes in the glycolytic pathway, thereby reducing energy production in cancer cells.
- Receptor Binding Affinity : Another study focused on the binding affinity of the compound to certain G-protein coupled receptors (GPCRs). The results indicated a moderate affinity for these receptors, which are critical in various signaling pathways associated with cancer and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
